molecular formula C12H17NO5 B12744069 4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- CAS No. 86525-19-1

4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo-

Cat. No.: B12744069
CAS No.: 86525-19-1
M. Wt: 255.27 g/mol
InChI Key: PGQDYJKCRCCPMW-UHFFFAOYSA-N
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Description

4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- is a complex organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxylic acid group, a dipropylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dipropylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar pyranone structure but differs in its functional groups.

    4H-Pyran-2-carboxylic acid, 5,6-dihydroxy-4-oxo-: Another related compound with hydroxy groups at different positions.

Uniqueness

4H-Pyran-2-carboxylic acid, 6-(dipropylamino)-5-hydroxy-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

86525-19-1

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

6-(dipropylamino)-5-hydroxy-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C12H17NO5/c1-3-5-13(6-4-2)11-10(15)8(14)7-9(18-11)12(16)17/h7,15H,3-6H2,1-2H3,(H,16,17)

InChI Key

PGQDYJKCRCCPMW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C(=O)C=C(O1)C(=O)O)O

Origin of Product

United States

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